(4-Phenylthiazol-2-yl)methanamine

概要

説明

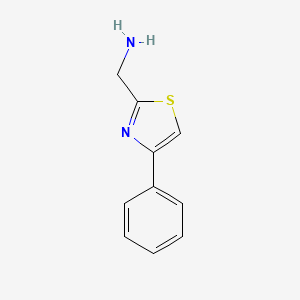

(4-Phenylthiazol-2-yl)methanamine is an organic compound with the molecular formula C({10})H({10})N(_{2})S It features a thiazole ring substituted with a phenyl group at the 4-position and an amine group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylthiazol-2-yl)methanamine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Phenyl Substitution: The phenyl group is introduced at the 4-position of the thiazole ring through a Friedel-Crafts acylation followed by reduction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides or sulfoxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Primary or secondary amines.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Chemistry:

Catalysis: this compound can act as a ligand in coordination chemistry, forming complexes with metals that are useful in catalysis.

Biology and Medicine:

Antimicrobial Agents: It has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

Industry:

Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.

作用機序

The mechanism of action of (4-Phenylthiazol-2-yl)methanamine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and thiazole moieties contribute to its binding affinity and specificity. The amine group can form hydrogen bonds, enhancing its interaction with biological macromolecules.

類似化合物との比較

(4-Methylthiazol-2-yl)methanamine: Similar structure but with a methyl group instead of a phenyl group.

(4-Chlorothiazol-2-yl)methanamine: Contains a chlorine atom at the 4-position instead of a phenyl group.

Uniqueness: (4-Phenylthiazol-2-yl)methanamine is unique due to the presence of the phenyl group, which enhances its lipophilicity and potential for π-π interactions. This structural feature can significantly influence its biological activity and chemical reactivity compared to its analogs.

生物活性

(4-Phenylthiazol-2-yl)methanamine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazole compounds are known for their diverse biological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through a reaction involving 4-phenylthiazole with formaldehyde and ammonium chloride under acidic conditions. The synthesis typically occurs at temperatures between 50–70°C over several hours, resulting in a compound that exhibits unique chemical properties due to its specific substitution pattern on the thiazole ring.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiazole ring may interact with enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

- Antimicrobial Activity : Similar thiazole derivatives have shown efficacy as urinary tract antiseptics and antibacterial agents. The compound's structure allows it to disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against a range of pathogens. Its effectiveness as an antibacterial agent has been noted in various studies, where it demonstrated the ability to reduce bacterial load significantly in vitro. The structure of this compound contributes to its potency against both Gram-positive and Gram-negative bacteria.

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. Preliminary studies suggest that this compound may exhibit anticonvulsant activity comparable to established medications. The structure's influence on neuronal excitability modulation is a key area of ongoing research .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the phenyl and thiazole rings can lead to changes in potency and selectivity for different biological targets. For instance, substituents on the phenyl ring have been shown to enhance or diminish activity against specific cancer cell lines or microbial strains .

Case Studies

- Anticancer Efficacy : A study evaluating the anticancer effects of various thiazole derivatives found that compounds structurally similar to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting a potential therapeutic role in oncology .

- Antimicrobial Activity : In vitro assays demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

- Anticonvulsant Research : A series of thiazole derivatives were tested for their anticonvulsant properties, revealing that modifications similar to those found in this compound could yield compounds with enhanced efficacy in seizure models .

科学的研究の応用

Pharmaceutical Development

(4-Phenylthiazol-2-yl)methanamine serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it a valuable compound in medicinal chemistry.

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound can inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to improved treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating effective pesticides and herbicides. Its role in pest management helps minimize environmental impact while maintaining agricultural productivity.

Case Study: Pesticide Development

Studies have shown that formulations containing this compound exhibit enhanced efficacy against common agricultural pests, contributing to sustainable farming practices.

Biochemical Research

This compound is employed in biochemical studies focused on enzyme inhibition. By understanding its interaction with various enzymes, researchers can elucidate metabolic pathways and develop potential therapeutic agents.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit the activity of certain kinases involved in cancer cell proliferation, suggesting its potential use as an anticancer agent.

Material Science

In material science, this compound is explored for creating novel materials with enhanced properties such as conductivity and thermal stability. These materials are essential for electronic and energy applications.

Case Study: Conductive Polymers

Investigations into the incorporation of this compound into polymer matrices have shown improvements in electrical conductivity, making it a candidate for advanced electronic devices.

Diagnostics

The compound is also being researched for its potential in developing diagnostic agents, particularly in imaging techniques that improve disease detection accuracy.

Case Study: Imaging Techniques

Preliminary studies suggest that this compound can enhance the contrast in imaging modalities such as MRI or PET scans, aiding in better disease monitoring.

The biological activity of this compound is notable for its antimicrobial, anticancer, and anticonvulsant properties:

- Antimicrobial Activity : Studies indicate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : The compound has shown significant cytotoxicity against several cancer cell lines through mechanisms including apoptosis induction.

- Anticonvulsant Activity : Preliminary data suggest comparable efficacy to established anticonvulsant medications, warranting further investigation.

特性

IUPAC Name |

(4-phenyl-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSCUDNEJWEMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398552 | |

| Record name | (4-phenyl-1,3-thiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90916-45-3 | |

| Record name | (4-phenyl-1,3-thiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。